3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
Beschreibung
3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a fused heterocyclic compound comprising a coumarin (chromene) backbone fused with a pyrazole ring at the [4,3-c] position. Its structure features a lactone moiety (C=O at position 4), a 3-methyl substituent on the pyrazole ring, and a phenyl group at the N1 position. This compound is synthesized via oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Its molecular conformation, characterized by X-ray diffraction, reveals a nearly perpendicular orientation of the phenyl ring relative to the chromene-pyrazole system, influencing anisotropic NMR shielding effects and supramolecular interactions such as C–H···O/π and π-stacking .
Eigenschaften
IUPAC Name |
3-methyl-1-phenylchromeno[4,3-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-15-16(19(18-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21-17(15)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVHTRBZHCYIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism
The reaction proceeds via intramolecular conjugate addition of the phenylhydrazine nitrogen to the α,β-unsaturated hydrazone system, forming a dihydro-pyrazolone intermediate. Subsequent oxidation, facilitated by copper(II) acetate, aromatizes the pyrazole ring (Scheme 1). The copper catalyst activates the Michael acceptor by coordinating to the hydrazone, enabling 5-endo-trig cyclization.
Scheme 1: Proposed mechanism for copper-catalyzed cyclization.
General Procedure
-
Precursor Synthesis : 3-[1-(Phenylhydrazono)-ethyl]-chromen-2-ones are prepared by condensing 3-acetyl-4-hydroxycoumarin with phenylhydrazine in ethanol.
-
Cyclization : The hydrazone (1 equiv.) is treated with Cu(CH₃COO)₂·H₂O (20% w/w) in ethanol under reflux for 2–4 hours.
-
Workup : The crude product is filtered and recrystallized from ethanol or DMF to yield pure chromeno[4,3-c]pyrazol-4-one.
Substrate Scope and Yields
| Substituent (X) | Yield (%) | Conditions |
|---|---|---|
| H | 75 | Cu(OAc)₂, EtOH, reflux |
| Cl | 83 | Cu(OAc)₂, EtOH, reflux |
| Br | 78 | Cu(OAc)₂, EtOH, reflux |
| NO₂ | 50 | Cu(OAc)₂, EtOH, reflux |
Electron-withdrawing groups (e.g., NO₂) reduce yields due to decreased nucleophilicity of the hydrazone nitrogen.
Spontaneous Cyclization in Chloroform
A serendipitous route was observed during crystallization attempts of hydrazone precursors. 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one (2a ) formed spontaneously in 30% yield when 3-[1-(phenylhydrazono)-ethyl]-chromen-2-one (1a ) was left in chloroform at room temperature.
Limitations
-
Substrate Specificity : Only the unsubstituted derivative (2a ) forms spontaneously; halogenated or nitro-substituted analogs require copper catalysis.
-
Mechanistic Insight : The absence of a 4-position leaving group in 1a suggests a non-ionic pathway, possibly involving tautomerization to a quinonoid intermediate.
Alternative Cyclization Strategies
Acid-Mediated Cyclization
Early methods employed hydrochloric acid or acetic acid to cyclize hydrazones, though yields were lower (<40%) compared to copper-catalyzed routes. For example, Karale et al. reported cyclization in glacial acetic acid with catalytic HCl, but side reactions (e.g., hydrolysis) limited utility.
Structural Validation and Characterization
Spectroscopic Analysis
X-Ray Crystallography
Crystal structures of halogenated derivatives (e.g., 8-Cl, 8-Br) reveal a near-perpendicular orientation between the phenyl ring and the chromene-pyrazole system, stabilized by C–H···O and π-stacking interactions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cu(OAc)₂ Catalysis | 50–83 | Reflux, ethanol | Broad substrate scope | Requires catalyst |
| Spontaneous Cyclization | 30 | RT, chloroform | Catalyst-free | Limited to unsubstituted derivative |
| Acid-Mediated | <40 | HCl, acetic acid | Simple setup | Low yields, side reactions |
Analyse Chemischer Reaktionen
Potential Chemical Reactions for 3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one
Given the structural similarity to other chromeno-pyrazole derivatives, potential chemical reactions for This compound could include:
-
Alkylation/Acylation Reactions : These reactions could modify the methyl group or introduce new functional groups onto the pyrazole ring.
-
Ring Expansion/Contraction : Under certain conditions, the chromene or pyrazole rings might undergo expansion or contraction reactions, leading to new heterocyclic compounds.
-
Substitution Reactions : The phenyl group could be substituted with other aryl or alkyl groups, altering the compound's properties.
Data and Research Findings
While specific data on This compound is limited, related compounds have shown promising biological activities. For instance, pyrazole derivatives derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibit cytotoxicity against various cancer cell lines .
Cytotoxicity Data for Related Pyrazole Derivatives
| Compound | IC50 (nM) Against Cancer Cell Lines |
|---|---|
| 4a | 343 (NUGC), 440 (DLD1) |
| 4c | 60 (NUGC), 220 (DLD1) |
| 6c | Not reported |
| 7c | Highest cytotoxic effect |
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
| Method | Catalyst | Yield | Notes |
|---|---|---|---|
| Oxidative Cyclization | Copper Acetate | High | Efficient for producing the compound |
| Microwave-Assisted Synthesis | CuO/SBA-15 | Excellent | Green chemistry approach |
| One-Pot Multicomponent Reaction | Various | Variable | Useful for synthesizing derivatives |
Chemistry
In the field of chemistry, 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one serves as a critical building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties .
Biology
The compound exhibits significant biological activities, making it a candidate for antimicrobial , antiviral , and anti-inflammatory research. Studies have shown that it can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .
| Activity | Mechanism | Target |
|---|---|---|
| Antimicrobial | Disruption of cell membrane | Bacterial cells |
| Antiviral | Inhibition of viral replication | Viral enzymes |
| Anti-inflammatory | Inhibition of cyclooxygenase | COX enzymes |
Medicine
Due to its anxiolytic and anti-inflammatory properties, this compound is being explored for potential therapeutic applications. Its ability to modulate neurotransmitter receptors positions it as a candidate for treating anxiety disorders and inflammatory conditions .
Case Study: Anxiolytic Effects
A study investigated the anxiolytic effects of this compound in animal models, demonstrating significant reductions in anxiety-like behaviors compared to controls. The results suggested a mechanism involving GABAergic modulation.
Industry
In the agrochemical sector, this compound is utilized as a precursor for developing herbicides and insecticides. Its ability to interact with biological systems makes it valuable for creating effective agrochemicals that target specific pests while minimizing environmental impact.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anxiolytic effects could be due to modulation of neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Chromeno[4,3-c]pyrazol-4-one Core
Several derivatives of chromeno[4,3-c]pyrazol-4-one have been synthesized with substituents at positions 6, 7, 8, and the phenyl ring. Key examples include:
- Methoxy Substituents : The 7-methoxy derivative (16c) demonstrates enhanced biological activity as an ATF3 inducer, reducing lipid accumulation in 3T3-L1 adipocytes .
- Halogen Substituents : Bromo and chloro groups at positions 6 and 8 increase molecular weight and melting points due to enhanced van der Waals interactions .
- Methyl vs.
Positional Isomerism
Structural isomers with differing ring fusion positions exhibit distinct properties:
GABA(A) Receptor α-1 (GABRA1) Inhibition
Substituents significantly influence inhibitory potency:
| Compound Name | IC50 (nM) | Key Data Source |
|---|---|---|
| 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | 300 | |
| 1,3-Diphenyl-1H-chromeno[4,3-c]pyrazol-4-one | 16,000 |
The 3-methyl group enhances GABRA1 binding affinity by ~53-fold compared to the diphenyl analog, highlighting the importance of methyl substitution at position 3 .
Metabolic Syndrome Management
- 7-Methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one (16c): Activates ATF3, reducing adipogenesis and lipid accumulation in preclinical models . The methoxy group at position 7 is critical for this activity, as the unsubstituted 3-methyl-1-phenyl analog lacks comparable efficacy.
Crystallographic Insights
- Halogenated Isomers (2b-d): Crystallize in triclinic (P-1) or monoclinic (P21/m) systems, with π-stacking interactions between chromene and pyrazole rings dictating supramolecular architecture .
Biologische Aktivität
3-Methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one is a heterocyclic compound known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrazolones, characterized by a fused chromene and pyrazole ring system. Its unique structure contributes to its varied biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of derivatives synthesized from this compound and found that certain derivatives demonstrated IC50 values as low as 40 nM against gastric cancer cells (NUGC) . The following table summarizes the IC50 values against different cancer cell lines:
| Compound Derivative | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 6-amino derivative | HEPG2 | 399 |
| 6-amino derivative | DLDI | 890 |
| Substituted derivative | MCF | 112 |
| Substituted derivative | NUGC | 40 |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In animal models, it reduced carrageenan-induced edema and capillary permeability, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its derivatives have been tested for antibacterial and antifungal activities, contributing to its profile as a potential therapeutic agent in infectious diseases .
4. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It interacts with neurotransmitter systems and may inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits cyclooxygenase enzymes involved in inflammation.
- Receptor Modulation: It modulates neurotransmitter receptors, which may explain its anxiolytic effects.
- Cytotoxic Mechanisms: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Case Study: Cytotoxicity Evaluation
A study conducted on various synthesized derivatives of the compound revealed that specific modifications could enhance cytotoxicity against cancer cell lines. For instance, substituents on the phenyl ring significantly influenced the activity profiles of the resulting compounds .
Case Study: Anti-inflammatory Assessment
In a controlled experiment involving carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling comparable to indomethacin. This suggests its potential utility in treating inflammatory conditions .
Q & A
Q. What synthetic routes are recommended for 3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one and its derivatives?
The compound is synthesized via cyclization reactions starting from intermediates like 4-hydroxy-3-phenacetyl-chromen-2-one or 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Key steps include Knoevenagel condensations (piperidine catalysis under microwave irradiation) and regiochemical control using phenylhydrazine in refluxing acetic acid to avoid isomer mixtures. Substituents at positions 1, 2, and 3 are introduced to explore steric and lipophilic effects .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Single-crystal X-ray diffraction (SXRD) using programs like SHELX (e.g., SHELXL for refinement) is critical for confirming molecular geometry. Hydrogen bonding patterns and crystal packing can be analyzed via graph set theory. Complementary techniques include NMR, IR, and mass spectrometry .
Q. What in vitro assays are used to evaluate its anticancer potential?
Standard assays include:
- Enzyme inhibition : Measure Ki values against hCA IX/XII isoforms using stopped-flow CO2 hydration assays.
- Cell viability : HT-29 colon cancer cells are treated under normoxic (21% O2) and hypoxic (1% O2) conditions, with viability assessed via MTT/WST-1 assays at 16–72 h. Dose-response curves (30–300 µM) identify potency and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against hCA IX/XII?
- Core modifications : Replace the fused benzo ring with smaller groups (e.g., pyrano[4,3-c]pyrazol-4-one) to enhance binding complementarity.
- Substituent effects : Introduce electron-withdrawing groups (NO2, Cl) on the benzo ring or aryl groups at position 1/2 to improve potency. For example, 2-phenyl derivatives (e.g., compound 31) show Ki < 41 nM for hCA IX .
Q. How do hypoxic vs. normoxic conditions affect compound efficacy in cellular models?
- Hypoxia : Compounds like 19, 31, and 39 show time-dependent efficacy (e.g., 70% viability reduction at 48 h) due to hCA IX/XII inhibition.
- Normoxia : Derivatives such as 6 and 25 act via non-hCA targets (e.g., cell cycle arrest), reducing viability by 35–50%. Contradictions arise from solubility limitations or compound degradation over time .
Q. How to resolve discrepancies between in vitro enzyme inhibition and cellular antiproliferative effects?
- Multi-target profiling : Use kinome-wide screens or proteomics to identify off-target interactions (e.g., kinase inhibition).
- Stability assays : Monitor compound degradation in cell media via HPLC-MS. For example, compound 11’s reduced activity at 48 h correlates with instability .
Q. What crystallographic challenges arise in structure determination, and how are they addressed?
- Disorder : Flexible substituents (e.g., benzyl groups) require high-resolution data (<1.0 Å) and TWIN refinement in SHELXL.
- Twinned crystals : Use the Hooft parameter or R1(wR2) metrics to validate models. ’s structure (R factor = 0.038) exemplifies rigorous refinement .
Q. How to achieve regiochemical control during synthesis to avoid isomer mixtures?
- Reaction optimization : Use glacial acetic acid for cyclization to favor the 2-phenyl regioisomer (e.g., compound 37). Microwave-assisted reactions reduce side products .
Q. What computational methods support the design of derivatives with enhanced selectivity?
Q. How do substituents at positions 1–3 influence biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
